molecular formula C22H17N3 B156833 4-(4-Aminophenyl)-2,6-diphenyl pyrimidine CAS No. 130090-20-9

4-(4-Aminophenyl)-2,6-diphenyl pyrimidine

Cat. No. B156833
M. Wt: 323.4 g/mol
InChI Key: AKNHPAHCOWHEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Aminophenyl)-2,6-diphenyl pyrimidine is a chemical compound that belongs to the pyrimidine family. It has been extensively studied for its potential applications in various fields of scientific research.

Mechanism Of Action

The mechanism of action of 4-(4-Aminophenyl)-2,6-diphenyl pyrimidine is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may act by inducing apoptosis, a process of programmed cell death.

Biochemical And Physiological Effects

The compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of viruses. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

The compound has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. It has also been found to be non-toxic and to have low cytotoxicity. However, one limitation of the compound is that it is not very soluble in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-Aminophenyl)-2,6-diphenyl pyrimidine. One direction is to further study its potential applications in cancer treatment. Another direction is to investigate its potential use as a fluorescent probe for the detection of DNA. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 4-(4-Aminophenyl)-2,6-diphenyl pyrimidine involves the reaction of 4-aminobenzophenone and benzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out at a high temperature, and the product is obtained in good yield.

Scientific Research Applications

The compound has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of DNA.

properties

CAS RN

130090-20-9

Product Name

4-(4-Aminophenyl)-2,6-diphenyl pyrimidine

Molecular Formula

C22H17N3

Molecular Weight

323.4 g/mol

IUPAC Name

4-(2,6-diphenylpyrimidin-4-yl)aniline

InChI

InChI=1S/C22H17N3/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H,23H2

InChI Key

AKNHPAHCOWHEEX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N

synonyms

4-(4-Aminophenyl)-2,6-diphenyl pyrimidine

Origin of Product

United States

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